3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
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Overview
Description
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid is an organic compound with the molecular formula C12H10BFN2O3. It is a boronic acid derivative that features a fluorine atom, a pyridylcarbamoyl group, and a benzeneboronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-aminopyridine.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to an acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-aminopyridine to form the corresponding amide.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a suitable palladium catalyst under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the pyridylcarbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(2-pyridylcarbamoyl)benzeneboronic acid.
Reduction: Formation of 3-fluoro-4-(2-pyridylamino)benzeneboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyridylcarbamoyl group can interact with various biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(2-pyridylcarbamoyl)phenylboronic acid: Similar structure but lacks the boronic acid group.
4-(2-Pyridylcarbamoyl)benzeneboronic acid: Similar structure but lacks the fluorine atom.
3-Fluoro-4-(2-pyridylamino)benzeneboronic acid: Similar structure but has an amino group instead of a carbamoyl group.
Uniqueness
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid is unique due to the presence of both the fluorine atom and the boronic acid group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-7-8(13(18)19)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQKUPRZPUUGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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